1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenoxymethyl group attached to the pyrazole ring, along with a carbohydrazide functional group at position 3. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenoxymethyl bromide and 1H-pyrazole-3-carbohydrazide.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the reaction.
Synthetic Route: The phenoxymethyl bromide is reacted with 1H-pyrazole-3-carbohydrazide in the presence of the base to form the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(phenoxymethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function.
Interacting with DNA: The compound may intercalate into DNA, affecting its replication and transcription processes.
Modulating Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-(Phenoxymethyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, leading to different chemical and biological properties.
1-(Phenoxymethyl)-1H-pyrazole-3-thiol:
1-(Phenoxymethyl)-1H-pyrazole-3-amine: The amino group in this compound makes it suitable for different types of chemical reactions and biological activities.
Properties
IUPAC Name |
1-(phenoxymethyl)pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-13-11(16)10-6-7-15(14-10)8-17-9-4-2-1-3-5-9/h1-7H,8,12H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZQMOOILMODND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.